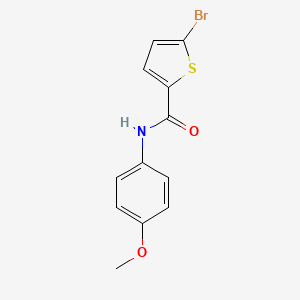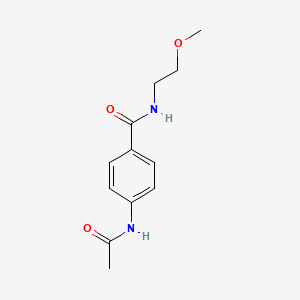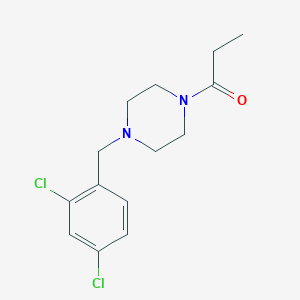
5-bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide
Descripción general
Descripción
5-bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.96156 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing their function and leading to therapeutic effects .
Mode of Action
This interaction often involves the formation of bonds between the compound and its target, altering the target’s structure and function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Análisis Bioquímico
Biochemical Properties
5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymesThis enzyme is crucial for driving oxygen-dependent respiration in Mycobacterium tuberculosis . By inhibiting QcrB, 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide disrupts the electron transport chain, leading to impaired energy production and ultimately, bacterial cell death .
Cellular Effects
The effects of 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide on various types of cells and cellular processes are profound. In Mycobacterium tuberculosis, this compound inhibits cellular respiration, leading to a decrease in ATP production and subsequent cell death . Additionally, 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in oxidative stress response and energy metabolism, thereby affecting the overall cellular function .
Molecular Mechanism
At the molecular level, 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide exerts its effects through binding interactions with the QcrB enzyme. This binding inhibits the enzyme’s activity, preventing the transfer of electrons within the electron transport chain. As a result, the production of ATP is significantly reduced, leading to energy depletion and cell death . Additionally, 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide may also interact with other biomolecules, such as proteins involved in oxidative stress response, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation . Long-term studies have shown that 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide maintains its inhibitory effects on QcrB and other target enzymes, leading to sustained antimicrobial activity . Prolonged exposure to the compound may result in adaptive responses in bacterial cells, potentially leading to the development of resistance .
Dosage Effects in Animal Models
The effects of 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as QcrB, affecting the electron transport chain and energy metabolism . Additionally, 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide may influence the levels of metabolites involved in oxidative stress response and cellular respiration . These interactions can lead to changes in metabolic flux and overall cellular function .
Transport and Distribution
Within cells and tissues, 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . For example, 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide may accumulate in the mitochondria, where it exerts its inhibitory effects on the electron transport chain .
Subcellular Localization
The subcellular localization of 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is primarily within the mitochondria, where it targets the QcrB enzyme . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The accumulation of 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide in the mitochondria enhances its inhibitory effects on the electron transport chain, leading to energy depletion and cell death .
Propiedades
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNIGLGCCVKFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate](/img/structure/B4720820.png)
![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-propyl-1-piperazinecarbothioamide](/img/structure/B4720851.png)
![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide](/img/structure/B4720859.png)

![5-imino-2-[(2-phenoxyethyl)thio]-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4720870.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4720871.png)


![N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4720894.png)
![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4720897.png)
![2-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4720901.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
